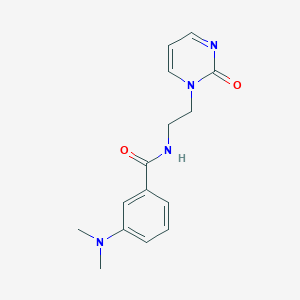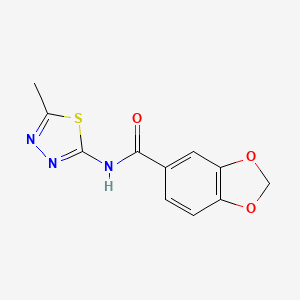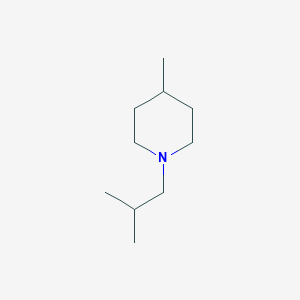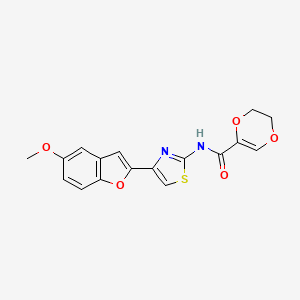
N-(4-(5-メトキシベンゾフラン-2-イル)チアゾール-2-イル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
ベンゾフランとその誘導体は、問題の化合物を含め、幅広い生物学的および薬理学的用途に適した構造であることがわかっています . それらは、抗生物質に対する耐性を克服する新しい治療薬の開発に使用されてきました . たとえば、3-メタノン-6-置換-ベンゾフラン誘導体は合成され、E. coli、S. aureus、メチシリン耐性黄色ブドウ球菌(MRSA)、B. subtilis、およびP. aeruginosa に対するそのin vitro抗菌活性を評価しました。
抗がん作用
ベンゾフラン誘導体は、顕著な抗がん活性を示してきました . たとえば、いくつかの置換ベンゾフランは、さまざまなタイプの癌細胞に対して劇的な細胞増殖抑制効果を示しました . さらに、マウス肺癌モデルを使用したin vivo試験では、肺の転移病変の増殖を抑制することにより、顕著な抗がん活性を示しました .
抗炎症作用
2,4-二置換チアゾールは、問題の化合物を含め、抗炎症作用を示すことがわかっています .
抗腫瘍作用
ベンゾフラン誘導体は、抗がん剤として使用されてきました . ベンゾチオフェンとベンゾフランの新規なスキャフォールド化合物は開発され、抗がん剤として使用されてきました .
抗結核作用
2,4-二置換チアゾールは、抗結核作用を示すことがわかっています .
抗糖尿病作用
2,4-二置換チアゾールは、抗糖尿病作用を示すことがわかっています .
抗ウイルス作用
ベンゾフラン化合物は、抗ウイルス活性を示すことがわかっています . たとえば、最近発見された新規な環状マクロベンゾフラン化合物は、抗C型肝炎ウイルス活性を有し、C型肝炎疾患の有効な治療薬となることが期待されています .
抗酸化作用
特性
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-21-11-2-3-13-10(6-11)7-14(24-13)12-9-25-17(18-12)19-16(20)15-8-22-4-5-23-15/h2-3,6-9H,4-5H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSIOBJTZDNJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
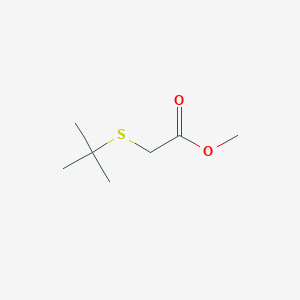

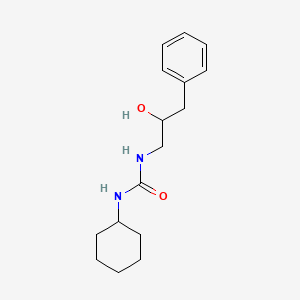
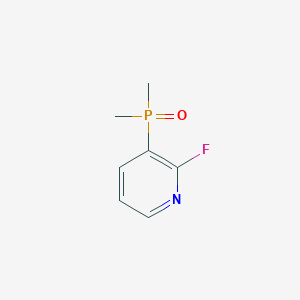
![3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2387611.png)
![(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B2387612.png)
![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)
